

potential research applications of 1-Chloro-2-(1-methylethoxy)benzene

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Compound of Interest

Compound Name: 1-Chloro-2-(1-methylethoxy)benzene

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In-Depth Technical Guide: 1-Chloro-2-(1-methylethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Chloro-2-(1-methylethoxy)benzene**, a substituted aromatic ether with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct research on this specific compound, this guide draws upon established chemical principles and data from closely related analogues to project its properties, synthesis, and potential areas of investigation.

Core Compound Properties

1-Chloro-2-(1-methylethoxy)benzene, also known as 2-chlorophenyl isopropyl ether, possesses a unique combination of a chloro-substituent and an isopropoxy group on a benzene ring. This structure suggests potential for various chemical transformations and biological interactions.

Property	Value	Source
CAS Number	42489-57-6	[1](2)
Molecular Formula	C ₉ H ₁₁ ClO	[1](2)
Molecular Weight	170.63 g/mol	3
Synonyms	1-CHLORO-2-(ISOPROPOXY)BENZENE, 2-CHLOROPHENYL ISOPROPYL ETHER	[1](2)

Synthesis and Experimental Protocols

The most probable and widely applicable method for the synthesis of **1-Chloro-2-(1-methylethoxy)benzene** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis

This method would involve the reaction of 2-chlorophenol with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

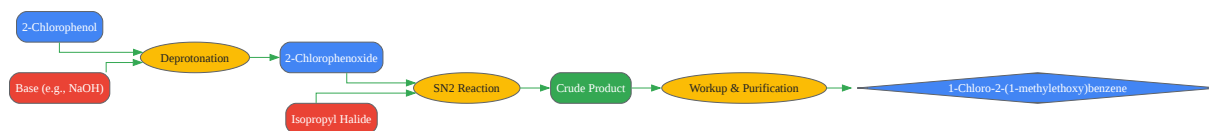
Reaction:

Detailed Experimental Protocol (Proposed):

- Materials:
 - 2-Chlorophenol
 - 2-Bromopropane (or 2-Iodopropane)
 - Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
 - Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent
 - Diethyl ether or Ethyl acetate for extraction

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4) for drying
- Procedure:
 - To a solution of 2-chlorophenol (1.0 eq) in the chosen solvent, add a suitable base (e.g., NaOH, 1.1 eq or K_2CO_3 , 1.5 eq).
 - Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
 - Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
 - Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction to room temperature and quench with water.
 - Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
 - Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford pure **1-Chloro-2-(1-methylethoxy)benzene**.

Logical Workflow for Williamson Ether Synthesis:



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Caption: Williamson Ether Synthesis Workflow.

Potential Research Applications

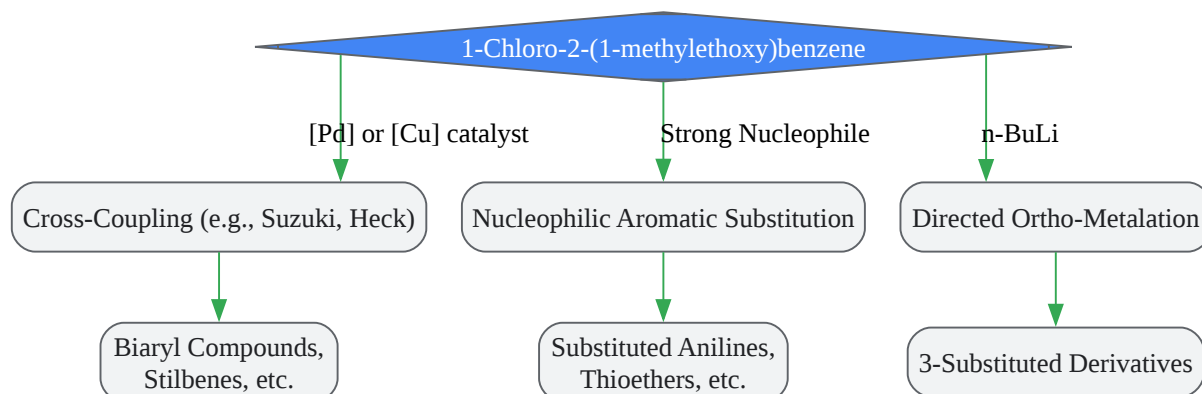
While specific applications for **1-Chloro-2-(1-methylethoxy)benzene** are not extensively documented, its structural motifs are present in molecules with known biological activities. This suggests several potential avenues for research.

Intermediate in Organic Synthesis

The presence of both a chloro and an isopropoxy group on the aromatic ring makes this compound a versatile intermediate for further functionalization.

- **Cross-Coupling Reactions:** The chloro group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, and other C-heteroatom bonds, enabling the synthesis of more complex molecules.
- **Nucleophilic Aromatic Substitution (S_NAr):** While less reactive than activated aryl halides, the chloro group could potentially undergo S_NAr reactions under forcing conditions or with strong nucleophiles.
- **Directed Ortho-Metalation (DoM):** The isopropoxy group can act as a directing group for ortho-lithiation, allowing for the introduction of substituents at the C3 position.

Logical Relationship of Synthetic Transformations:



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Caption: Potential Synthetic Transformations.

Agrochemical Research

Many commercial herbicides and insecticides contain substituted chlorobenzene and/or phenyl ether moieties. The combination of these functional groups in **1-Chloro-2-(1-methylethoxy)benzene** makes it a candidate for screening in agrochemical discovery programs. For instance, some herbicidal compounds are known to inhibit imidazole glycerol phosphate dehydratase (IGPD).[4]

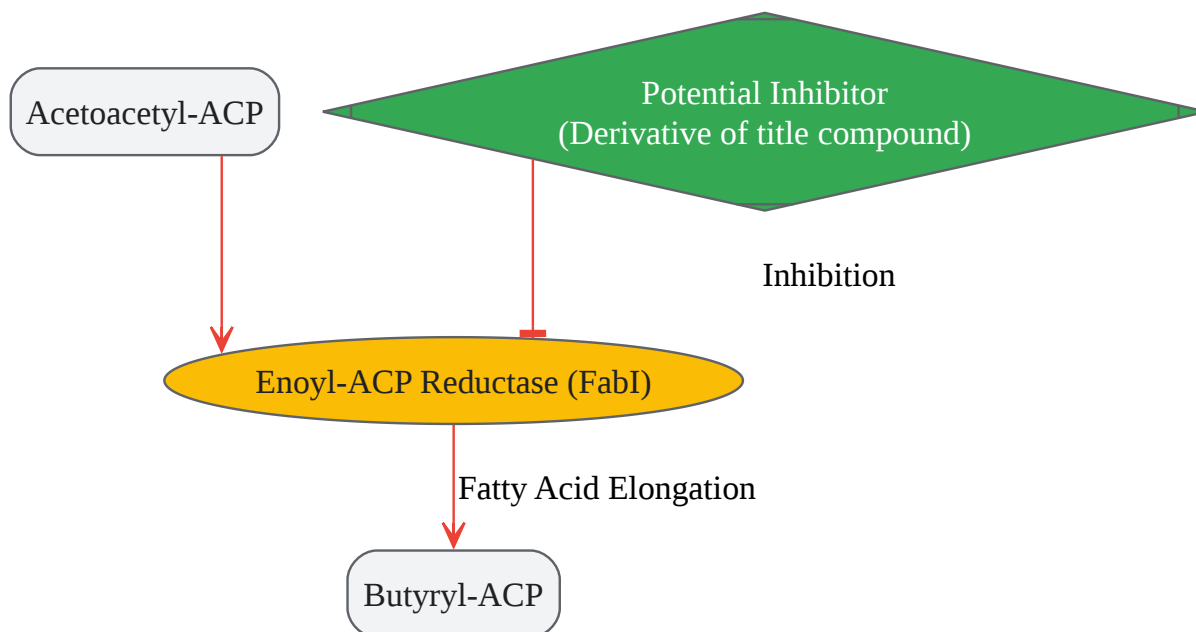
Medicinal Chemistry and Drug Discovery

The chloro- and alkoxy-substituted benzene scaffold is a common feature in many pharmaceutical agents.[5] Phenyl ethers are often utilized in drug design to act as hydrogen-bond acceptors and to reduce the toxicity associated with phenolic groups. The specific substitution pattern of **1-Chloro-2-(1-methylethoxy)benzene** could be explored for its potential interaction with various biological targets. For example, some substituted diphenyl ethers have been investigated as antibacterial agents.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the structures of known enzyme inhibitors, one could hypothesize that derivatives of **1-Chloro-2-(1-methylethoxy)benzene** might interact with bacterial metabolic pathways. For

example, they could potentially be developed into inhibitors of enzymes like enoyl-ACP reductase (FabI), which is crucial for fatty acid synthesis in bacteria.



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Caption: Hypothetical Inhibition of Bacterial Fatty Acid Synthesis.

Conclusion

1-Chloro-2-(1-methylethoxy)benzene represents an under-explored area of chemical space. Its straightforward synthesis via the Williamson ether reaction and the presence of versatile functional groups make it an attractive building block for organic synthesis. Furthermore, its structural similarity to known bioactive molecules suggests potential applications in agrochemical and pharmaceutical research. This guide provides a foundational understanding to encourage further investigation into the properties and applications of this compound. Future research should focus on the detailed experimental validation of its synthesis, full characterization of its physicochemical properties, and systematic screening for biological activity.

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